

Administration of RP 67580 to Rats and Mice: Application Notes and Protocols

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Compound of Interest

Compound Name: RP 67580

Cat. No.: B1680019

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Introduction

RP 67580 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, with notably higher affinity for the rodent receptor subtype compared to human.[1] This compound has been instrumental in elucidating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor. In preclinical research, **RP 67580** is widely used to investigate its potential therapeutic effects in models of pain, inflammation, and various neurological and psychiatric disorders. These application notes provide detailed protocols for the preparation and administration of **RP 67580** to rats and mice, summarizing key quantitative data and experimental procedures from published literature to aid researchers in their study design.

Data Presentation

The following tables summarize the effective doses and administration routes of **RP 67580** in various experimental models in rats and mice.

Table 1: Effective Doses of **RP 67580** in Rats

Experimental Model	Administration Route	Effective Dose	Reference
Inhibition of Plasma Extravasation (SP-induced)	Intravenous (i.v.)	ED50 = 0.04 mg/kg	
Inhibition of Plasma Extravasation (antidromic stimulation)	Intravenous (i.v.)	ED50 = 0.15 mg/kg	
Inhibition of Chemonociception (formalin test)	Intravenous (i.v.)	Up to 5 mg/kg (minor effect)	
Inhibition of Chemonociception (formalin test)	Intrathecal (i.t.)	5 µg	
Reduction of Mechanical Hyperalgesia (diabetic rats)	Subcutaneous (s.c.)	1, 3, 9 mg/kg (dose-dependent)	
Inhibition of Stress-Induced Defecation	Intraperitoneal (i.p.)	ED50 = 0.59 mg/kg	
Blockade of Neurogenic Plasma Extravasation in Dura Mater	Intravenous (i.v.)	ID50 = 0.6 µg/kg	
Inhibition of SP-induced Cardiovascular and Behavioral Responses	Intracerebroventricular (i.c.v.)	100 pmol	

Table 2: Effective Doses of **RP 67580** in Mice

Experimental Model	Administration Route	Effective Dose	Reference
Phenylbenzoquinone-induced Writhing	Subcutaneous (s.c.)	ED50 = 0.07 mg/kg	
Formalin Test	Subcutaneous (s.c.)	ED50 = 3.7 mg/kg	

Experimental Protocols

Vehicle Preparation for RP 67580

RP 67580 is a poorly water-soluble compound. Therefore, a suitable vehicle is required to prepare a homogenous solution or suspension for in vivo administration.

Solubility Information:

- Ethanol: Soluble up to 100 mM.[\[1\]](#)
- DMSO: Soluble up to 50 mM.[\[1\]](#)

Recommended Vehicle Formulation:

For many in vivo studies with poorly soluble compounds, a co-solvent system is employed. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO or ethanol, and then diluting it with a physiological vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to minimize the final concentration of the organic solvent to avoid potential toxicity.

Example Protocol for Vehicle Preparation:

- Stock Solution Preparation:
 - Based on the desired final concentration and injection volume, calculate the required amount of **RP 67580**.
 - Dissolve **RP 67580** in a minimal amount of 100% DMSO or ethanol. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of **RP 67580** in a small volume of the

organic solvent and then bring the final volume to 1 mL. Gentle warming or vortexing may aid dissolution.

- Final Dilution for Injection:
 - On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) or PBS to the final desired concentration.
 - Important Consideration: The final concentration of the organic solvent should be kept as low as possible, ideally below 10% (v/v), and a vehicle control group (receiving the same vehicle without the drug) should always be included in the experimental design.
 - When diluting, add the saline or PBS to the stock solution slowly while vortexing to prevent precipitation of the compound.
 - Visually inspect the final solution for any precipitation. If precipitation occurs, further optimization of the vehicle (e.g., addition of a surfactant like Tween 80) may be necessary, but this should be validated for its own potential biological effects.

Administration Protocols

The following are generalized protocols for common administration routes in rats and mice. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

a) Intravenous (i.v.) Injection (Tail Vein)

- Purpose: Rapid delivery of the compound into the systemic circulation.
- Procedure:
 - Warm the animal's tail using a heat lamp or warm water bath to dilate the lateral tail veins.
 - Place the animal in a suitable restraint device.
 - Disinfect the injection site with an alcohol swab.

- Using a 27-30 gauge needle attached to a syringe containing the **RP 67580** solution, carefully insert the needle into one of the lateral tail veins.
- Slowly inject the solution. If swelling occurs, the needle is not in the vein and should be repositioned.
- After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

b) Subcutaneous (s.c.) Injection

- Purpose: Slower, more sustained absorption compared to i.v. injection.
- Procedure:
 - Gently restrain the animal.
 - Lift a fold of skin on the back of the neck or along the flank to create a "tent".
 - Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
 - Aspirate briefly to ensure a blood vessel has not been entered.
 - Inject the solution, which will form a small bleb under the skin.
 - Withdraw the needle and gently massage the area to aid dispersal.

c) Intraperitoneal (i.p.) Injection

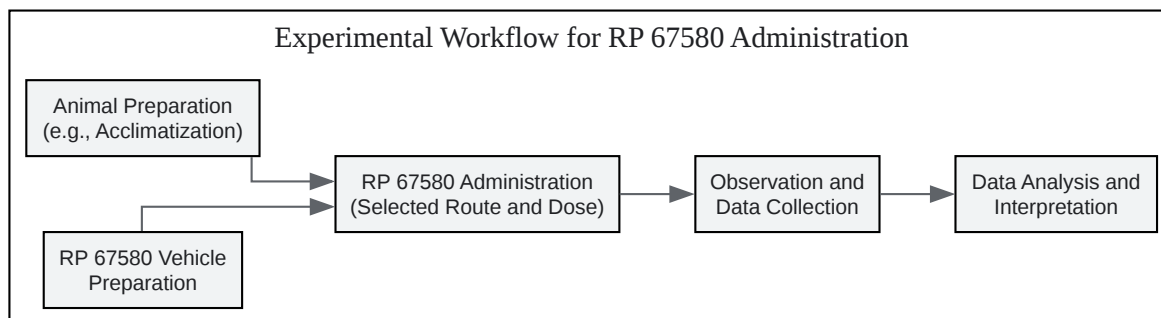
- Purpose: A common route for systemic administration with relatively rapid absorption.
- Procedure:
 - Restrain the animal, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
 - Identify the injection site in the lower right or left abdominal quadrant.
 - Insert a 23-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

- Aspirate to check for the aspiration of urine or intestinal contents, which would indicate incorrect needle placement.
- Inject the solution.
- Withdraw the needle.

d) Intrathecal (i.t.) Injection (for rats)

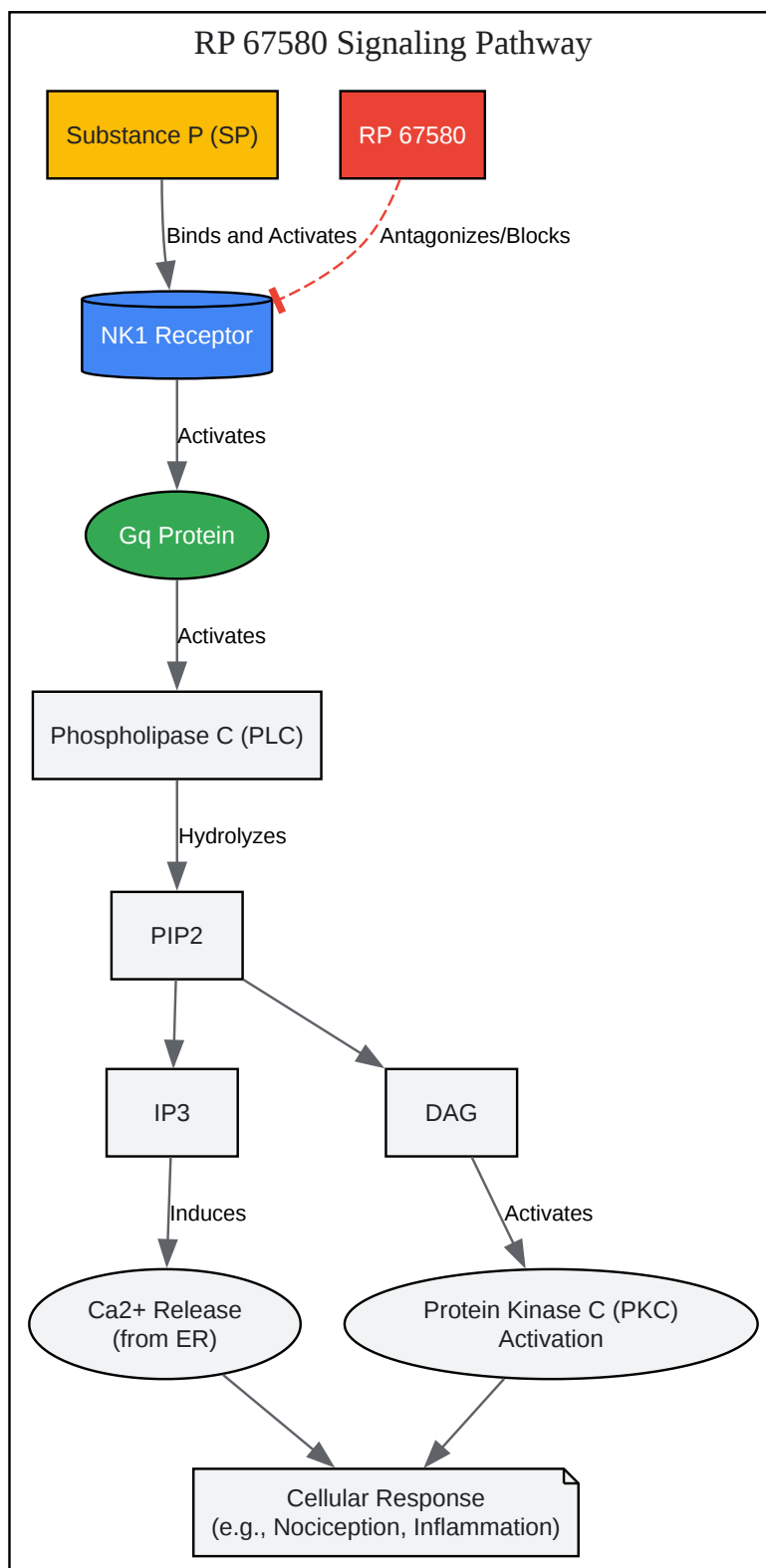
- Purpose: Direct administration into the cerebrospinal fluid (CSF) of the spinal cord, bypassing the blood-brain barrier. This procedure requires anesthesia and surgical skill.
- Procedure:
 - Anesthetize the rat according to an approved protocol.
 - Palpate the lumbar vertebrae to identify the L5-L6 intervertebral space.
 - Insert a 30-gauge needle connected to a microsyringe perpendicular to the spine in the identified space.
 - A characteristic tail-flick or leg twitch is an indicator of successful entry into the intrathecal space.
 - Slowly inject the solution (typically 5-10 μL).
 - Withdraw the needle and allow the animal to recover from anesthesia on a warming pad.

Mandatory Visualizations



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Caption: A generalized experimental workflow for studies involving the administration of **RP 67580** to rodents.



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Caption: Signaling pathway of the NK1 receptor and the antagonistic action of **RP 67580**.

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References

- 1. Intraperitoneal Injection of Ethanol Results in Drastic Changes in Bone Metabolism Not Observed When Ethanol is Administered by Oral Gavage - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Administration of RP 67580 to Rats and Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680019#how-to-administer-rp-67580-to-rats-and-mice]

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